molecular formula C15H16O4 B1331855 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 21861-39-2

3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1331855
CAS No.: 21861-39-2
M. Wt: 260.28 g/mol
InChI Key: VCYLCTDXRMSZBE-UHFFFAOYSA-N
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Description

3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure with three methyl groups and a 2-oxopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The 2-oxopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or hydroxylated derivatives.

    Reduction: Formation of dihydrochromen-2-one derivatives.

    Substitution: Formation of substituted chromen-2-one derivatives with various functional groups.

Scientific Research Applications

3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various physiological functions.

    Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,8-trimethyl-7-(2-oxocyclohexyl)oxychromen-2-one
  • 3-benzyl-4-methyl-7-(2-oxopropoxy)chromen-2-one
  • 3,4,8-trimethyl-7-(2-oxocyclohexyl)chromen-2-one

Uniqueness

3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the 2-oxopropoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,4,8-trimethyl-7-(2-oxopropoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-8(16)7-18-13-6-5-12-9(2)10(3)15(17)19-14(12)11(13)4/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYLCTDXRMSZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359030
Record name 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21861-39-2
Record name 3,4,8-trimethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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